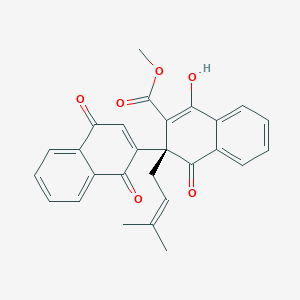

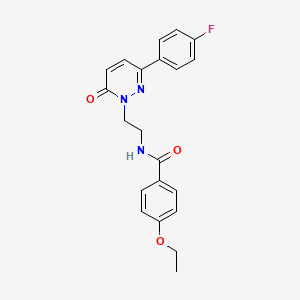

![molecular formula C20H13BrN2O B2517268 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 860787-48-0](/img/structure/B2517268.png)

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile belongs to the chromene class of heterocyclic compounds, which are known for their simple structure and significant biological activities. Chromene derivatives have been the subject of extensive research due to their potential therapeutic applications and the introduction of halogen atoms, such as bromine, can further enhance their biological properties .

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler components. For instance, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, catalyzed by urea at room temperature . Similarly, other chromene derivatives have been synthesized through various methods, including organocatalysis with cinchona alkaloid-derived thiourea , electrocatalytic multicomponent assembling , and reactions in aqueous media using triethylbenzylammonium chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed by spectroscopic methods such as IR and NMR, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific unit cell parameters, and the structure featured hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and cyclization, as seen in the synthesis of new substituted 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives . The reactivity of these compounds is influenced by the substituents on the chromene ring, which can include different halogen atoms or other functional groups that modify the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like bromine can affect these properties, potentially leading to compounds with improved biological activity or solubility profiles. The crystallographic data provided in the synthesis studies offer insights into the solid-state properties of these compounds, which can be correlated with their physical characteristics .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Synthetic Protocols for Chromene Derivatives : Chromenes are significant in pharmacology due to their core structures in secondary metabolites. The synthesis of such compounds involves Suzuki coupling reactions and reactions of chromenones with dicarbonyl compounds, highlighting the importance of efficient synthetic procedures for potential pharmacological applications (Mazimba, 2016).

Functionalization of Saturated C-H Bonds : Metalloporphyrin catalysts have been used for the functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This technique's relevance to modifying chromene structures could be instrumental in derivatizing "2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile" for specific applications, demonstrating the importance of selective C-H bond activation in organic synthesis (Che et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORENNRPNGIBKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

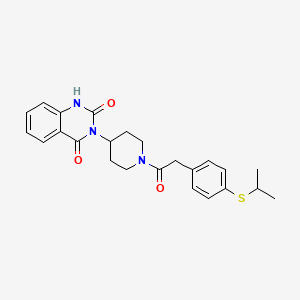

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

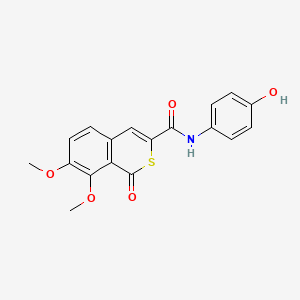

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

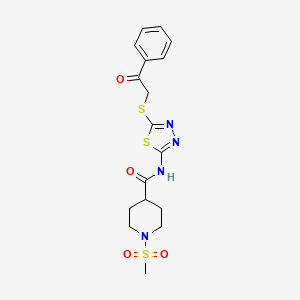

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)